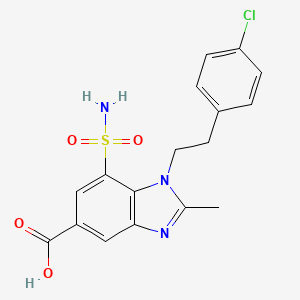
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, chlorinated aromatic compounds, and sulfonylating agents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-5-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Sulfonylated benzimidazoles: Compounds with sulfonyl groups attached to the benzimidazole ring.
Chlorophenyl-substituted benzimidazoles: Compounds with chlorophenyl groups attached to the benzimidazole ring.
Uniqueness
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new pharmaceuticals or specialty chemicals.
Properties
CAS No. |
72020-27-0 |
|---|---|
Molecular Formula |
C17H16ClN3O4S |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-2-methyl-7-sulfamoylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16ClN3O4S/c1-10-20-14-8-12(17(22)23)9-15(26(19,24)25)16(14)21(10)7-6-11-2-4-13(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,19,24,25) |
InChI Key |
DJIRWPYDEBUQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCC3=CC=C(C=C3)Cl)C(=CC(=C2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















